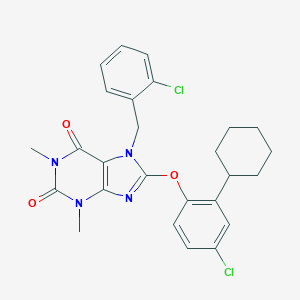![molecular formula C16H14N2 B313434 N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)
N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine: is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to the nitrogen atom of a pyrrole ring, which is further connected to another phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Palladium-Catalyzed Cross-Coupling Reaction:
Starting Materials: 4-bromoaniline and pyrrole.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to yield N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine.
-
Copper-Catalyzed Oxidative Cyclization:
Starting Materials: 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides.
Catalyst: Copper(II) acetate.
Solvent: Acetonitrile.
Reaction Conditions: The reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation, resulting in the desired product.
Industrial Production Methods: Industrial production methods for N-phenyl-4-(1H-pyrrol
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-phenyl-4-pyrrol-1-ylaniline |
InChI |
InChI=1S/C16H14N2/c1-2-6-14(7-3-1)17-15-8-10-16(11-9-15)18-12-4-5-13-18/h1-13,17H |
InChI Key |
CGLRCAJNWFJRLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B313354.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B313356.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B313357.png)
![2-(5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B313358.png)
![(5E)-3-(4-bromobenzyl)-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B313359.png)
![N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B313361.png)
![3-methyl-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B313364.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313365.png)

![2-[(2E)-2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B313371.png)
![2-[(2E)-2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B313373.png)
![2-(2-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-isopropyl-2-oxoacetamide](/img/structure/B313375.png)
![3-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-N-isopropyl-3-oxopropanamide](/img/structure/B313376.png)
